molecular formula C5H9ClO B1353478 2-(Chloromethyl)-1,2-epoxybutane CAS No. 75484-32-1

2-(Chloromethyl)-1,2-epoxybutane

Cat. No. B1353478
CAS RN: 75484-32-1
M. Wt: 120.58 g/mol
InChI Key: JOBYTHHZLJPOLW-UHFFFAOYSA-N
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Description

Chloromethyl compounds, such as 2-(Chloromethyl)anthraquinone , are often used in industrial chemistry. They are typically colorless and sweet-smelling .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction between acetals and acid halides, providing haloalkyl ethers in near-quantitative yield .


Molecular Structure Analysis

Chloromethyl compounds generally have a tetrahedral molecular shape . The structure of these compounds can be influenced by various factors, including the presence of other functional groups in the molecule .


Chemical Reactions Analysis

The most common reaction of ethers, which includes chloromethyl ethers, is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. For example, melting point is a quick and easy analysis that may be used to qualitatively identify relatively pure samples .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
    • Application Summary : 2-(Chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . It’s also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
    • Methods of Application : The compound is used as a reagent in a base-catalyzed alkylation process. The specific experimental procedures and technical details would depend on the exact nature of the experiment being conducted .
    • Results or Outcomes : The outcomes of these applications include the successful alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene, and the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .

Safety And Hazards

Chloromethyl compounds can cause severe skin burns and eye damage. They are also harmful if swallowed and fatal if inhaled .

Future Directions

There is ongoing research into the development of novel catalytic methods for transformations involving chloromethyl compounds . These developments could lead to more versatile and sustainable approaches for chemical reactions involving these compounds.

properties

IUPAC Name

2-(chloromethyl)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBYTHHZLJPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445600
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,2-epoxybutane

CAS RN

75484-32-1
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,2-epoxybutane
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